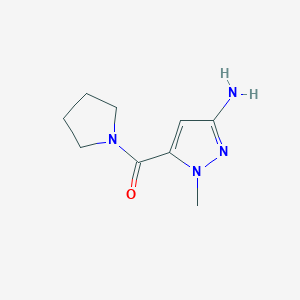

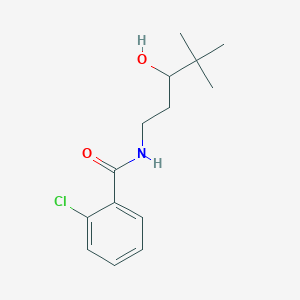

![molecular formula C16H21NO2 B2885777 4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide CAS No. 2097933-00-9](/img/structure/B2885777.png)

4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound has been shown to have a unique mechanism of action and biochemical effects that make it a promising candidate for further study.

Applications De Recherche Scientifique

Synthesis Techniques and Reaction Mechanisms

Cyclic Dipeptidyl Ureas Synthesis :

- The study by Sañudo et al. (2006) discusses the synthesis of a new class of cyclic dipeptidyl ureas through Ugi reactions followed by treatment with sodium ethoxide. This methodological approach might share relevance with the synthesis or derivative creation of 4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide due to the involvement of complex cyclic structures and the potential for creating bioactive compounds (Sañudo et al., 2006).

Baylis-Hillman Reaction Acceleration :

- Aggarwal et al. (2002) found significant acceleration of the Baylis-Hillman reaction between cyclohexenone and benzaldehyde in water, implicating the importance of solvent choice in reaction rates, which could be pertinent when considering reactions involving or synthesizing 4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide (Aggarwal et al., 2002).

Structural and Anticonvulsant Properties

- Anticonvulsant Enaminones :

- The crystal structures and anticonvulsant properties of certain enaminones, as investigated by Kubicki et al. (2000), can provide insight into how structural features influence biological activity. This could suggest potential biological applications or structural analogs of 4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide in medical research (Kubicki et al., 2000).

Receptor Binding and Inhibitory Effects

- Dopamine-D2 Antagonists :

- The study on substituted benzamide compounds, including eticlopride, by Hall et al. (1985) demonstrates the specificity and high affinity of certain benzamides for dopamine-D2 binding sites. This could relate to the investigation of 4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide if considering its potential receptor binding properties or exploring similar pharmacological applications (Hall et al., 1985).

Antimicrobial Activity

- Antimicrobial Benzamides :

- Limban et al. (2011) explored the antimicrobial properties of new acylthiourea derivatives, indicating how modifications in the benzamide structure can impact activity against various bacterial and fungal strains. This suggests a potential avenue for the application of 4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide in developing antimicrobial agents or studying its own antimicrobial efficacy (Limban et al., 2011).

Propriétés

IUPAC Name |

4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-13-6-8-14(9-7-13)15(18)17-12-16(19)10-4-3-5-11-16/h4,6-10,19H,2-3,5,11-12H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZGJIZRLKTCCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCC2(CCCC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2885694.png)

![(2Z)-N-(2-chlorophenyl)-8-methoxy-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2885695.png)

![1-([1,1'-biphenyl]-4-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethanone hydrobromide](/img/structure/B2885705.png)

![5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B2885706.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(methylsulfonamido)phenyl)piperidine-4-carboxamide](/img/structure/B2885707.png)

![N-(4-isopropylphenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2885708.png)

![Ethyl 5-(2-ethylbutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2885713.png)